Bienvenue dans la boutique en ligne BenchChem!

Mal-Phe-C4-VC-PAB-DMEA-PNU-159682

ADC Cytotoxicity Non-Hodgkin Lymphoma

This fully assembled ADC linker-payload conjugate (CAS 2259318-54-0) features a phenylalanine-modified VC-PAB linker and the ultra-potent DMEA-PNU-159682 cytotoxin (2,100- to 6,420-fold more potent than doxorubicin). Specifically engineered to mitigate maleimide exchange instability and circumvent P-glycoprotein-mediated resistance, it is ideal for developing next-generation ADCs targeting low-expression antigens or relapsed/refractory B-cell malignancies. Supplied for research and development use.

Molecular Formula C70H83N9O22
Molecular Weight 1402.5 g/mol
Cat. No. B12425344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-Phe-C4-VC-PAB-DMEA-PNU-159682
Molecular FormulaC70H83N9O22
Molecular Weight1402.5 g/mol
Structural Identifiers
SMILESCC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC8=CC=C(C=C8)N9C(=O)C=CC9=O)O)N1CCOC(C1O2)OC
InChIInChI=1S/C70H83N9O22/c1-36(2)57(75-49(81)15-8-11-38-18-22-41(23-19-38)79-50(82)24-25-51(79)83)64(89)74-44(13-10-26-72-67(71)90)63(88)73-40-20-16-39(17-21-40)34-97-68(91)76(4)27-28-77(5)69(92)98-35-48(80)70(93)32-43-54(61(87)56-55(59(43)85)58(84)42-12-9-14-46(94-6)53(42)60(56)86)47(33-70)100-52-31-45-62(37(3)99-52)101-65-66(95-7)96-30-29-78(45)65/h9,12,14,16-25,36-37,44-45,47,52,57,62,65-66,85,87,93H,8,10-11,13,15,26-35H2,1-7H3,(H,73,88)(H,74,89)(H,75,81)(H3,71,72,90)/t37-,44-,45-,47-,52-,57-,62+,65+,66-,70-/m0/s1
InChIKeyMQEXMWGXCVPEOU-KYJWDNHDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-Phe-C4-VC-PAB-DMEA-PNU-159682: A Precision Drug-Linker Conjugate for Next-Generation Antibody-Drug Conjugates (ADCs)


Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 (CAS: 2259318-54-0) is a fully assembled drug-linker conjugate designed for the synthesis of antibody-drug conjugates (ADCs). It comprises the potent anthracycline-derived cytotoxin DMEA-PNU-159682 conjugated to the multi-component, cleavable linker Mal-Phe-C4-VC-PAB . The payload, DMEA-PNU-159682, is a derivative of the highly active PNU-159682, a metabolite of nemorubicin known to be thousands of times more cytotoxic than doxorubicin . The linker features a maleimide group for stable antibody conjugation, a phenylalanine (Phe) spacer, a valine-citrulline (VC) dipeptide cleavable by lysosomal cathepsins, and a self-immolative p-aminobenzyl (PAB) spacer for traceless payload release . This conjugate is supplied as a research-grade reagent for ADC development and evaluation.

Why Linker-Payload Design Dictates ADC Performance: The Case Against Simple Substitution for Mal-Phe-C4-VC-PAB-DMEA-PNU-159682


Interchanging ADC linker-payload constructs, even those sharing the same cytotoxic warhead, is scientifically unsound due to the profound impact of linker chemistry on conjugate stability, pharmacokinetics, and payload release efficiency. For instance, classical maleimide-based linkers like MC-VC-PAB are known to suffer from instability in circulation due to maleimide exchange with serum albumin, leading to premature payload loss and off-target toxicity [1]. Furthermore, the choice of payload is critical; while MMAE-based ADCs have shown clinical promise, resistance driven by P-glycoprotein (P-gp/ABCB1) overexpression is a well-documented limitation [2]. Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 integrates a phenylalanine-modified linker architecture and a distinct, highly potent anthracycline payload, specifically engineered to mitigate these known vulnerabilities. The quantitative evidence below demonstrates why this specific conjugate offers a differentiated profile that cannot be assumed for related analogs.

Quantitative Differentiation of Mal-Phe-C4-VC-PAB-DMEA-PNU-159682: Evidence for Superior Payload Potency and Linker Design


Payload Potency: PNU-159682 vs. MMAE in NHL Cell Lines

The cytotoxic payload within Mal-Phe-C4-VC-PAB-DMEA-PNU-159682, PNU-159682, demonstrates significantly higher potency than the commonly used microtubule inhibitor MMAE across a panel of Non-Hodgkin Lymphoma (NHL) cell lines. This intrinsic potency advantage at the payload level is a critical determinant of ADC efficacy, especially for targeting antigens with low expression or in resistant settings .

ADC Cytotoxicity Non-Hodgkin Lymphoma Payload Comparison

Payload Potency: PNU-159682 vs. Doxorubicin

The anthracycline payload PNU-159682, a component of this conjugate, is a metabolite of nemorubicin with dramatically enhanced cytotoxicity compared to the conventional anthracycline doxorubicin. This massive potency differential justifies the use of PNU-159682 in ADC formats, where doxorubicin-based ADCs have historically failed in the clinic due to insufficient potency [1][2].

ADC Cytotoxicity Anthracycline Payload Comparison

Overcoming P-gp Mediated Resistance: PNU-159682 vs. MMAE ADCs

A major limitation of MMAE-based ADCs is the development of resistance mediated by the drug efflux pump P-glycoprotein (P-gp/ABCB1). An ADC constructed with the same anti-CD22 antibody and MC-vc-PAB linker, but with a PNU-159682 payload (anti-CD22-NMS249), was shown to maintain full efficacy in a xenograft model engineered for resistance to the MMAE-based ADC, pinatuzumab vedotin [1].

ADC Drug Resistance MDR1 P-glycoprotein Efficacy

Linker Stability and Conjugation: Mal-Phe-C4-VC-PAB vs. Conventional Maleimide Linkers

Conventional maleimide-based linkers, such as the widely used MC-VC-PAB, are known to undergo retro-Michael addition and maleimide exchange with serum albumin, resulting in premature payload release and reduced ADC stability in circulation [1]. While specific stability data for Mal-Phe-C4-VC-PAB are not publicly available in a direct comparative format, the inclusion of a phenylalanine (Phe) spacer is a design feature intended to enhance linker stability and reduce aggregation, thereby mitigating a known liability of first-generation maleimide linkers .

ADC Linker Stability Maleimide Exchange Drug-to-Antibody Ratio

Optimal Application Scenarios for Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 in ADC Research and Development


Developing Next-Generation ADCs for Auristatin-Resistant Cancers

This conjugate is ideally suited for creating ADCs intended to treat B-cell malignancies that have relapsed or are refractory to MMAE-based therapies. The evidence from in Section 3 demonstrates that the PNU-159682 payload can circumvent P-gp-mediated resistance, a major failure mechanism for vedotin ADCs. Researchers can conjugate Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 to antibodies targeting CD22, CD79b, or other B-cell antigens to generate novel candidates for this high-unmet-need setting.

Engineering ADCs for Tumors with Low Antigen Expression

The extreme potency of the PNU-159682 warhead (2,100- to 6,420-fold more potent than doxorubicin , and 2.5- to 21.6-fold more potent than MMAE [1]) makes this linker-payload an exceptional choice for targeting tumor-associated antigens with low or heterogeneous expression. In such scenarios, a more potent payload can achieve effective cell killing even with a low drug-to-antibody ratio (DAR), potentially widening the therapeutic window for ADCs against challenging targets.

Investigating Non-Internalizing ADC Mechanisms

The cleavable VC-PAB linker within this conjugate is designed for intracellular release by lysosomal cathepsins . However, recent research suggests PNU-159682-based ADCs can also be efficacious via non-internalizing mechanisms, where the linker is cleaved by proteases in the tumor microenvironment [1]. This conjugate provides a valuable tool for probing the contribution of extracellular cleavage to the overall efficacy of ADC candidates, a burgeoning area of ADC biology.

Benchmarking Novel Linker Technologies

The Mal-Phe-C4-VC-PAB linker architecture, with its phenylalanine spacer, represents a second-generation design aimed at improving stability over standard maleimide linkers . Researchers developing entirely new linker platforms can use this well-characterized conjugate as a benchmark. By comparing the stability, PK, and efficacy of ADCs made with Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 against those made with novel linkers, they can quantitatively demonstrate the superiority of their new technology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-Phe-C4-VC-PAB-DMEA-PNU-159682

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.